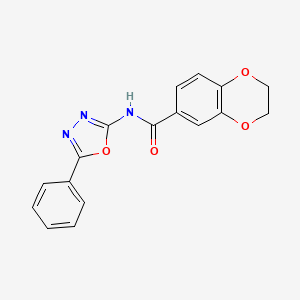

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Descripción

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Molecular Formula: C₁₇H₁₃N₃O₄, Molecular Weight: 323.31 g/mol) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide bridge to a 5-phenyl-1,3,4-oxadiazole moiety .

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15(12-6-7-13-14(10-12)23-9-8-22-13)18-17-20-19-16(24-17)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZDAHYUSORFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions to form the oxadiazole ring . The benzodioxine moiety can be introduced through a series of reactions involving the appropriate phenolic and epoxide precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

Anticancer Research

The oxadiazole ring system has been extensively studied for its potential anticancer properties. Several studies have synthesized derivatives of oxadiazoles that exhibit potent anticancer activity against various cancer cell lines.

Key Findings:

- A study by Juan Sun et al. (2017) demonstrated that 1,3,4-oxadiazole derivatives showed significant inhibitory effects on focal adhesion kinase (FAK), a target in cancer therapy. The most potent compound exhibited an IC50 value of 0.78 μM against cancer cells such as HepG2 and HeLa .

- Another investigation highlighted the synthesis of oxadiazole derivatives that were tested against colorectal carcinoma (HCT116), breast adenocarcinoma (MCF7), and prostate cancer (PC3) cell lines. Compounds showed varying degrees of activity, indicating the potential for further development into anticancer agents .

Antimicrobial Activity

Oxadiazole compounds have also been explored for their antimicrobial properties. The structural features of these compounds contribute to their effectiveness against various pathogens.

Research Insights:

- Nageswara Rao Kode et al. (2013) reported on the synthesis of bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as potential antifungal prodrugs. These compounds showed promising selectivity indices against specific pathogens while maintaining low cytotoxicity towards mammalian cells .

- The introduction of electron-withdrawing groups in oxadiazole derivatives has been shown to enhance antimicrobial activity, indicating that structural modifications can lead to improved efficacy against microbial strains .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes, which is crucial for therapeutic applications.

Notable Studies:

- Research published in ACS Omega indicated that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity. This enzyme plays a role in various biological processes and targeting it can lead to therapeutic advancements .

- Moreover, compounds containing oxadiazole rings have been identified as multifunctional agents with inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | 1-(2,3,4-dihydro phenyl)-5-aromatic oxadiazoles | HepG2, HeLa | 0.78 μM |

| Antimicrobial | Bis[4-(5-alkyl oxadiazol-3-yl)phenyl]glutaramides | Various pathogens | High selectivity |

| Enzyme Inhibition | 5-phenyl oxadiazolones | Notum carboxylesterase | Potent inhibitor |

| Enzyme Inhibition | Oxadiazole derivatives | Acetylcholinesterase | Multifunctional agent |

Mecanismo De Acción

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with nucleic acids, enzymes, and proteins, potentially inhibiting their function . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Benzodioxine Motifs

Compound 6c (N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide)

- Structure : Incorporates a furan-3-carbohydrazide group and a 4-methoxybenzylidene substituent.

- Properties : Lower yield (41%) and melting point (166–167°C) compared to the target compound, with distinct IR peaks for C=N (1604 cm⁻¹) and C=O amide (1678 cm⁻¹) .

- Key Difference : The furan ring and hydrazide group may reduce lipophilicity compared to the benzodioxine-carboxamide structure of the target compound.

Compound 6d (N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide)

- Structure : Features a nitrobenzylidene group, contributing to strong electron-withdrawing effects.

- Properties : High yield (88%) and elevated melting point (295–296°C), suggesting greater thermal stability than the target compound .

Compound G786-0398 (N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

- Structure : Substituted with 2,4-dimethylphenyl on the oxadiazole ring.

- Properties : Higher molecular weight (351.36 g/mol) and logP (predicted to be higher due to methyl groups) compared to the target compound (323.31 g/mol) .

- Implications : Methyl groups may improve membrane permeability but could reduce solubility.

N-(2-Methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Structure : Replaces the oxadiazole-phenyl group with a methoxyethyl chain.

- Properties : Lower molecular weight (237.25 g/mol), logP (0.24), and polar surface area (48.93 Ų), indicating higher hydrophilicity .

- Advantage : Enhanced solubility may benefit pharmacokinetics, though the absence of oxadiazole could diminish biological activity.

Antibacterial Potential

- Target Compound : While direct activity data are unavailable, structurally related compounds (e.g., 8a-k from ) with benzodioxine-oxadiazole motifs exhibit potent antibacterial effects. For example, derivatives with sulfanyl acetamide groups showed IC₅₀ values comparable to ciprofloxacin (8.01 μg mL⁻¹) against E. coli .

- Sulfonamide Analogues : N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides (e.g., 5a-b ) demonstrated moderate activity against E. coli (IC₅₀: 9.22–9.66 μg mL⁻¹) but were inactive against S. typhi . This suggests that carboxamide derivatives (like the target compound) may offer broader-spectrum efficacy.

Cytotoxicity Profile

- Compounds: Exhibited low hemolytic activity, indicating favorable safety profiles .

Actividad Biológica

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that integrates two significant pharmacophores: the 1,3,4-oxadiazole ring and the 1,4-benzodioxane moiety. Each of these structural components has been associated with diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 298.30 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for its broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains. A study reported that certain oxadiazole derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.003 µg/mL against Clostridium difficile, outperforming traditional antibiotics like vancomycin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Oxadiazole Derivative A | C. difficile | 0.003 |

| Control (Vancomycin) | C. difficile | 0.25 |

Anticancer Activity

The benzodioxane component has been linked to anticancer properties. For example:

- Inhibition of Cancer Cell Proliferation : Compounds with a similar structure have been shown to inhibit the growth of ovarian carcinoma cells in xenograft models. The critical role of the benzodioxane moiety in mediating these effects was highlighted in studies where modifications to this structure resulted in diminished activity .

Anti-inflammatory and Analgesic Effects

The compound also exhibits anti-inflammatory properties:

- Mechanism of Action : Research has indicated that related compounds can inhibit pathways involved in inflammation and pain signaling. For example, some derivatives were found to inhibit the p38 MAPK pathway which is crucial in inflammatory responses .

Case Studies

- Study on Antimicrobial Activity : Dhumal et al. (2016) synthesized various oxadiazole derivatives and assessed their activity against Mycobacterium bovis. The most active compounds inhibited both active and dormant states of the bacteria .

- Anticancer Research : Vazquez et al. (2020) reported that a specific benzodioxane derivative acted as an HSF1 pathway inhibitor, demonstrating significant growth inhibition in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.